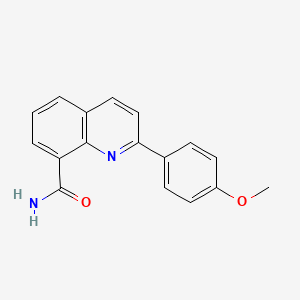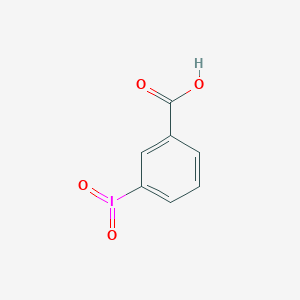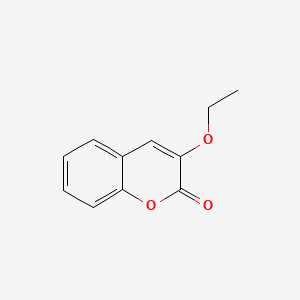
2-(4-Methoxyphenyl)quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)quinoline-8-carboxamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antimalarial, antiviral, antibiotic, anticancer, antitubercular, and anti-HIV properties . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)quinoline-8-carboxamide typically involves the reaction of 2-(4-methoxyphenyl)quinoline-4-carbohydrazide with substituted aldehydes in methanol, in the presence of a few drops of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-8-carboxylic acid derivatives, while reduction could produce quinoline-8-carboxamide derivatives with different substituents.
Scientific Research Applications
2-(4-Methoxyphenyl)quinoline-8-carboxamide has been studied for its potential as an anti-proliferative agent, apoptotic inducer, and Pim-1 kinase inhibitor . It has shown promising results in inhibiting the growth of various cancer cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . Additionally, it has been explored for its potential use in medicinal chemistry and drug discovery due to its unique structure and biological activities .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)quinoline-8-carboxamide involves the inhibition of protein kinases, which are key regulators of cell survival and proliferation . This compound has been shown to induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . Additionally, it inhibits Pim-1 kinase activity, which plays a crucial role in cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds have similar biological activities and are valuable in drug research and development.
Quinoline-4-carboxamide derivatives: These compounds have been studied for their antimalarial and anticancer properties.
Uniqueness
2-(4-Methoxyphenyl)quinoline-8-carboxamide stands out due to its specific structure, which allows it to interact with multiple molecular targets, including protein kinases and apoptotic pathways
Properties
CAS No. |
655222-47-2 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-8-5-11(6-9-13)15-10-7-12-3-2-4-14(17(18)20)16(12)19-15/h2-10H,1H3,(H2,18,20) |
InChI Key |
HJJCORRFLXJIBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B3063317.png)





![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)


![N-[2-(hydroxyamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B3063398.png)

